molecular formula C₁₅H₇D₉N₂OS B1159419 Descarboxyl Febuxostat-d9

Descarboxyl Febuxostat-d9

カタログ番号: B1159419
分子量: 281.42
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Descarboxyl Febuxostat-d9 (CAS: 1335202-60-2) is a deuterated analog of the Febuxostat impurity, Descarboxyl Febuxostat. Its molecular formula is C15H7D9N2OS (molecular weight: 281.43 g/mol), featuring nine deuterium atoms replacing hydrogens in the parent compound. This isotopologue is primarily used as an internal reference standard in mass spectrometry-based analytical methods for quality control (QC) and quality assurance (QA) during the production of Febuxostat, a xanthine oxidase inhibitor prescribed for hyperuricemia and gout . Its deuterated structure ensures minimal interference with the analyte while improving quantification accuracy in pharmacokinetic and metabolic studies .

特性

分子式

C₁₅H₇D₉N₂OS

分子量

281.42

同義語

2-(2-Methylpropoxy)-5-(4-methyl-2-thiazolyl)benzonitrile-d9; _x000B_2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile-d9

製品の起源

United States

類似化合物との比較

Structural and Functional Differences

The table below highlights key differences between Descarboxyl Febuxostat-d9 and related Febuxostat derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Regulatory/Safety Notes
Descarboxyl Febuxostat-d9 C15H7D9N2OS 281.43 Analytical standard, QC/QA Controlled product; short shelf life; requires special handling
Febuxostat Acyl Glucuronide C23H26N2O8S 490.53 Metabolite profiling Limited toxicity data; non-genotoxic in preclinical models
3-Descyano Febuxostat C14H13N2OS 257.33 Impurity characterization No genotoxicity reported; used in stability testing
Febuxostat-d7 C16H5D7N3O2S 325.41 Isotopic internal standard Similar handling restrictions as -d9 variant
Febuxostat Sulfoxide C16H16N3O3S 330.38 Oxidation product analysis Potential immunogenicity; requires toxicity validation

Research Findings and Data Gaps

  • Stability: Descarboxyl Febuxostat-d9 degrades rapidly under ambient conditions, necessitating storage at -20°C . In contrast, non-deuterated impurities like 3-Descyano Febuxostat exhibit greater stability, making them easier to handle .
  • Synthesis Challenges: Deuterated compounds like Descarboxyl Febuxostat-d9 require specialized synthesis routes, increasing production costs compared to non-deuterated analogs .
  • Regulatory Compliance: The FDA mandates stringent validation of deuterated standards for ANDA filings, whereas non-deuterated impurities may only require identity confirmation .

Q & A

Q. What ethical frameworks guide the use of Descarboxyl Febuxostat-d9 in preclinical animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and justify sample sizes via power analysis. Include humane endpoints and anesthesia protocols in methods sections .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。